1-Methyl-4-pyrazoleboronic Acid-d3
Description
Its structure features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, where the methyl group at position 1 is trideuterated (CD₃) . This isotopic labeling makes the compound valuable in NMR spectroscopy, mechanistic studies, and pharmacokinetic tracer applications, where deuterium substitution minimizes metabolic interference and enhances detection sensitivity .
Properties
Molecular Formula |
C₄H₄D₃BN₂O₂ |
|---|---|
Molecular Weight |
128.94 |
Synonyms |
(1-Methyl-1H-pyrazol-4-yl)boronic Acid-d3; (1-Methyl-4-pyrazolyl)boronic Acid-d3; B-(1-Methyl-1H-pyrazol-4-yl)boronic Acid-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 1-Methyl-4-pyrazoleboronic Acid-d3 and 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid (CAS 1086063-73-1) :
| Property | This compound | 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid |
|---|---|---|
| Molecular Formula | C₇H₈D₃BN₃O₂ | C₇H₁₄BN₃O₂ |
| Molecular Weight | ~170.02 g/mol (estimated) | 183.02 g/mol |
| Substituents | 1-CD₃, 3-CH₃, 5-CH₃ | 1-(2-(Dimethylamino)ethyl) |
| Key Applications | Isotopic labeling, metabolic studies | Catalysis, ligand synthesis |
| Reactivity | Moderate electron-donating effects from methyl groups | Enhanced electron donation due to aminoethyl group |
| Solubility | Lower polarity; soluble in organic solvents | Higher polarity; soluble in polar solvents |
| Synthesis Complexity | Requires deuterated reagents (e.g., CD₃I) | Multi-step alkylation and functionalization |
Reactivity in Suzuki-Miyaura Couplings
- This compound: The methyl groups at positions 1, 3, and 5 provide steric bulk but minimal electronic activation, resulting in moderate reactivity in cross-coupling reactions.
- This compound has been used as a ligand in palladium-catalyzed couplings due to its coordinating ability .
Stability and Handling
- Aminoethyl-Substituted Compound: The dimethylaminoethyl group may increase hygroscopicity, necessitating anhydrous handling to prevent hydrolysis of the boronic acid group .
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